BenchChemオンラインストアへようこそ!

N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride

Medicinal chemistry LSD1 inhibitor design Structure-activity relationship

N,N-Dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride (CAS 2703778-89-4) is a geminally 1,1-disubstituted cyclopropane diamine derivative with molecular formula C₇H₁₈Cl₂N₂ and molecular weight 201.13 g/mol. The compound features a strained cyclopropane core (ring strain ~27.5 kcal/mol) bearing a dimethylamino group [-N(CH₃)₂] and a methylaminomethyl group [-CH₂-NH-CH₃] at the same ring carbon, supplied as the dihydrochloride salt for enhanced aqueous solubility.

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
Cat. No. B13478459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESCNCC1(CC1)N(C)C.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c1-8-6-7(4-5-7)9(2)3;;/h8H,4-6H2,1-3H3;2*1H
InChIKeyAZNWVZYJGAHQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride: Compound Class and Baseline Characteristics


N,N-Dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride (CAS 2703778-89-4) is a geminally 1,1-disubstituted cyclopropane diamine derivative with molecular formula C₇H₁₈Cl₂N₂ and molecular weight 201.13 g/mol [1]. The compound features a strained cyclopropane core (ring strain ~27.5 kcal/mol) bearing a dimethylamino group [-N(CH₃)₂] and a methylaminomethyl group [-CH₂-NH-CH₃] at the same ring carbon, supplied as the dihydrochloride salt for enhanced aqueous solubility [1][2]. It belongs to the broader class of cyclopropylamine derivatives investigated as mechanism-based, irreversible inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic target implicated in oncology and CNS disorders [3].

Why N,N-Dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride Cannot Be Simply Interchanged with In-Class Analogs


Although multiple geminal cyclopropane-1,1-diamine derivatives share the same molecular formula and nominal cyclopropylamine scaffold, their substitution patterns diverge critically at the amine positions, generating distinct hydrogen-bond donor/acceptor profiles, steric environments, and protonation states that fundamentally alter reactivity, target engagement, and physicochemical behavior [1]. The structural isomer [1-[(dimethylamino)methyl]cyclopropyl]methanamine dihydrochloride (CAS 2287287-03-8) swaps the -NHCH₃ and -CH₂NH₂ motifs, producing a primary amine terminus in place of the target compound's secondary N-methylamine, which changes nucleophilicity, metabolic susceptibility, and the potential for selective derivatization . Furthermore, the free-base analog 1-[(dimethylamino)methyl]cyclopropan-1-amine (CAS 1338494-72-6) lacks the N-methyl group entirely and is supplied without the dihydrochloride counterion, resulting in markedly lower aqueous solubility and different handling characteristics . These structural nuances mean that generic substitution without explicit experimental validation risks confounding SAR interpretation, compromising synthetic reproducibility, and invalidating cross-study comparisons, particularly in LSD1 inhibitor programs where amine substitution directly governs covalent adduct formation with the FAD cofactor [2].

Quantitative Differentiation Evidence for N,N-Dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride vs. Closest Analogs


Hydrogen Bond Donor Count as a Determinant of Pharmacophoric Profile: Target vs. Structural Isomer

The target compound possesses 3 hydrogen bond donors (HBDs)—derived from the secondary methylamino group (-NHCH₃) and the two HCl protons—compared with the structural isomer [1-[(dimethylamino)methyl]cyclopropyl]methanamine dihydrochloride (CAS 2287287-03-8), which also has 3 HBDs but from a primary amine (-CH₂NH₂) rather than a secondary N-methylamine [1]. Although the numerical HBD count is equivalent, the chemical nature of the donor differs: the secondary amine in the target compound offers a distinct steric environment (N-CH₃ vs. N-H on the primary amine of the isomer), which influences hydrogen-bond geometry, conformational preferences, and the ability to act as a hydrogen-bond donor in enzyme active sites or crystal engineering contexts [1].

Medicinal chemistry LSD1 inhibitor design Structure-activity relationship

Dihydrochloride Salt Form: Aqueous Solubility and Handling Advantage Over Free-Base and Mono-HCl Analogs

The target compound is supplied exclusively as the dihydrochloride salt (2HCl), which provides substantially enhanced aqueous solubility compared to the free-base analog 1-[(dimethylamino)methyl]cyclopropan-1-amine (CAS 1338494-72-6; C₆H₁₄N₂; MW 114.19) [1]. The dihydrochloride form introduces two equivalents of HCl, converting both amine functionalities into their protonated, water-soluble ammonium chloride forms. Free-base cyclopropylamines of this class typically exhibit limited aqueous solubility, and the dihydrochloride salt ensures consistent dissolution for biological assay preparation, chemical reactions in aqueous media, and reliable weighing/handling [1]. The GHS classification reported to ECHA confirms the compound is Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335), providing standardized safety handling guidance [1].

Chemical procurement Aqueous solubility Salt selection

Cyclopropane Ring Strain as a Prerequisite for Irreversible LSD1 Inhibition: Class-Level Mechanism Differentiating from Non-Strained Diamine Scaffolds

The cyclopropane ring in the target compound possesses a ring strain energy of approximately 27.5 kcal/mol (115 kJ/mol), which is fundamental to the mechanism-based irreversible inhibition of LSD1/KDM1A exhibited by this compound class [1][2]. Upon enzyme recognition, the strained cyclopropylamine moiety undergoes covalent addition to the FAD cofactor within the LSD1 active site, forming a stable adduct that irreversibly inactivates the enzyme—a mechanism that is absent in non-strained diamine scaffolds such as ethylenediamine or 1,3-diaminopropane derivatives [2]. The Vianello et al. (2014) study demonstrated that 1-substituted cyclopropylamine derivatives covalently inhibit KDM1A and that increasing the steric bulk of substituents on the cyclopropylamine ring enhances selectivity against the off-target monoamine oxidases MAO A and MAO B [2]. The target compound's geminal N,N-dimethyl and N-methylaminomethyl substituents provide a bulkier steric profile compared to the simpler 1-(aminomethyl)cyclopropanamine dihydrochloride (CAS 849149-67-3; C₄H₁₂Cl₂N₂; MW 159.06), which lacks N-alkylation and thus has fewer opportunities for steric optimization of MAO selectivity [3].

Epigenetics LSD1/KDM1A inhibition Covalent inhibitor design

Rotatable Bond Count and Molecular Flexibility: Target vs. Comparator Analysis for Conformational Restriction in Drug Design

The target compound contains 3 rotatable bonds as computed by PubChem (Cactvs 3.4.8.18), reflecting the two C-N bonds of the geminal substituents and the N-CH₃ rotation of the methylamino group [1]. This represents an intermediate degree of conformational flexibility: more restricted than the acyclic analog N'-cyclopropyl-N,N'-dimethylethane-1,2-diamine (CAS 1094936-78-3; C₇H₁₆N₂), which has an ethylene spacer and consequently greater flexibility, yet more flexible than the fully unsubstituted cyclopropane-1,1-diyldimethanamine (CAS 38932-70-6; C₅H₁₂N₂), which lacks N-alkyl substituents . In the context of LSD1 inhibitor design, the geminal architecture locks both amine substituents into a fixed spatial relationship imposed by the cyclopropane ring (~60° bond angle), while the N-methyl group provides a tunable steric element without introducing additional rotatable bonds beyond what is functionally necessary [1].

Molecular design Conformational restriction ADME optimization

Purity Specification Benchmarking: Target Compound Quality vs. Vendor-Disclosed Analogs

Commercially available batches of the target compound are typically specified at ≥97% purity, consistent with the purity grade reported for the structural isomer CAS 2287287-03-8 (97% minimum purity per AKSci specification) . The free-base analog CAS 1338494-72-6 is offered at 98% purity by certain vendors . While purity specifications are comparable across vendors, the target compound's dihydrochloride salt form provides greater gravimetric accuracy due to its higher molecular weight (201.13 vs. 114.19 g/mol for the free base), reducing relative weighing errors during solution preparation . Additionally, the target compound is stored at 2-8°C, whereas some analogs lack explicit storage specifications, introducing uncertainty in long-term stability .

Chemical procurement Purity specification Quality control

Optimal Research and Procurement Application Scenarios for N,N-Dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride


LSD1/KDM1A Mechanism-Based Inhibitor Discovery: Scaffold for Selective Covalent Probe Development

The target compound's strained cyclopropane core (27.5 kcal/mol ring strain) enables irreversible covalent modification of the FAD cofactor in LSD1/KDM1A, a mechanism established for the 1-substituted cyclopropylamine class by Vianello et al. (2014) [1]. Its geminal N,N-dimethyl and N-methylaminomethyl substitution pattern provides a bulkier steric profile than the simpler 1-(aminomethyl)cyclopropanamine (CAS 849149-67-3), which aligns with the SAR finding that increased substituent bulk on the cyclopropylamine ring enhances selectivity against off-target monoamine oxidases MAO A and MAO B [1]. Researchers developing isoform-selective LSD1 covalent probes should prioritize this compound over the structural isomer CAS 2287287-03-8 when the secondary N-methylamine motif is desired for downstream derivatization (e.g., N-acylation to introduce fluorescent reporters or affinity tags) [2].

Fragment-Based Drug Design: Conformationally Restricted Geminal Diamine Building Block

With only 3 rotatable bonds, a TPSA of 15.3 Ų, and a molecular weight of 201.13 g/mol (dihydrochloride), the compound occupies an attractive fragment-like chemical space for FBDD campaigns [1]. The geminal architecture fixes the two amine substituents in a rigid spatial orientation imposed by the cyclopropane geometry, offering a defined vector relationship for fragment growing or linking strategies. The dihydrochloride salt ensures solubility in aqueous screening buffers at concentrations up to millimolar range, avoiding DMSO-dependent artifacts. Procurement of this dihydrochloride over the free-base analog (CAS 1338494-72-6) eliminates the need for pre-dissolution in organic co-solvents that may interfere with biophysical assays such as SPR, ITC, or NMR-based fragment screening [2].

Chemical Biology Tool Compound Synthesis: Orthogonal Derivatization via Differentiated Amine Handles

The compound presents two chemically distinct amine environments: a tertiary dimethylamino group [-N(CH₃)₂] that is non-acylatable but can undergo N-oxide formation or quaternization, and a secondary methylamino group [-NHCH₃] that is selectively acylable, sulfonatable, or convertible via reductive amination [1]. This orthogonality enables sequential derivatization strategies—e.g., first modifying the secondary amine with a biotin tag or fluorophore, then quaternizing the tertiary amine for solubility modulation—without requiring protecting group chemistry. The structural isomer CAS 2287287-03-8, which bears a primary amine (-CH₂NH₂) instead of the secondary N-methylamine, would follow different reactivity (e.g., bis-acylation risk), making the target compound the appropriate choice when chemo-selective mono-functionalization is required [2].

Polymer and Materials Chemistry: Sterically Defined Diamine Monomer for Polyamide and Polyimide Synthesis

The geminal cyclopropane-1,1-diamine architecture has precedent as a conformationally restricted diamine monomer for synthesizing polyamides, polyimides, and polyurethanes, where the rigid cyclopropane geometry influences polymer chain ordering, thermal properties, and free volume characteristics [1]. The target compound's N-methyl substitution further modulates the reactivity and H-bonding capacity of the resulting polymer, differentiating it from unsubstituted 1,1-bis(aminomethyl)cyclopropane or 1,1-cyclopropanedimethanamine (CAS 38932-70-6) [2]. The dihydrochloride salt form is compatible with interfacial polymerization conditions where the amine is liberated in situ by base.

Quote Request

Request a Quote for N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.